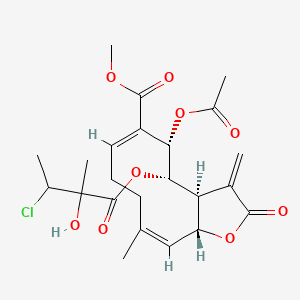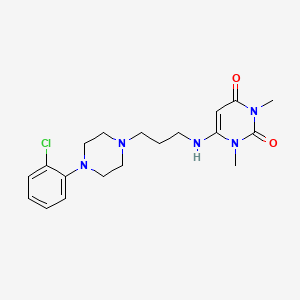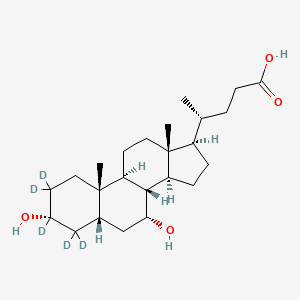
6-Desfluoro-6-methoxy Risperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Desfluoro-6-methoxy Risperidone is a biochemical used for proteomics research . Its molecular formula is C24H30N4O3 and it has a molecular weight of 422.52 .
Molecular Structure Analysis
The molecular structure of 6-Desfluoro-6-methoxy Risperidone is represented by the formula C24H30N4O3 . This indicates that the molecule is composed of 24 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Pharmacology and Therapeutic Potential
6-Desfluoro-6-methoxy Risperidone, a derivative of Risperidone, retains the pharmacological properties that contribute to its effectiveness in treating various psychiatric conditions. Risperidone is known for its potent serotonin (5-HT2) and dopamine (D2) receptor antagonism, which has been the basis for its application in treating schizophrenia and bipolar disorders. This dual antagonism is crucial for its therapeutic action, potentially contributing to the efficacy of its derivatives in similar applications (Grant & Fitton, 1994; Keegan, 1994).
Neurochemical and Clinical Properties
The neurochemical profile of Risperidone, characterized by high binding affinity for serotonin 5-HT2 and dopamine D2 receptors, suggests that its derivatives, including 6-Desfluoro-6-methoxy Risperidone, may offer similar benefits. Clinical studies have highlighted Risperidone's efficacy in managing the positive symptoms of schizophrenia, with potential implications for its derivatives in enhancing cognitive functions and reducing negative symptoms, thereby offering a comprehensive approach to treatment (DeVane & Nemeroff, 2001).
Comparative Pharmacology
Understanding the comparative pharmacology of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), provides insights into the nuanced differences that might exist between Risperidone and its derivatives, including 6-Desfluoro-6-methoxy Risperidone. These differences, particularly in receptor binding and the effects on mitochondrial function, highlight the potential for distinct therapeutic profiles that could be leveraged for specific clinical applications (Corena-McLeod, 2015).
Clinical Utility and Safety
The broad utility of Risperidone in managing behavioral and psychological symptoms of dementia underscores the potential applications of its derivatives in similar domains. While safety concerns, particularly in elderly populations, have been raised, these insights form a critical foundation for evaluating the safety and efficacy profiles of derivatives like 6-Desfluoro-6-methoxy Risperidone in various patient populations (Yunusa & El Helou, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Desfluoro-6-methoxy Risperidone are the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
6-Desfluoro-6-methoxy Risperidone interacts with its targets by inhibiting the D2 dopaminergic receptors and 5-HT2A serotonergic receptors . This inhibition reduces overactivity in central mesolimbic pathways and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .
Biochemical Pathways
The compound’s action on the D2 dopaminergic and 5-HT2A serotonergic receptors affects the dopaminergic and serotonergic pathways. The downstream effects of this action include the reduction of overactivity in central mesolimbic and mesocortical pathways .
Result of Action
The molecular and cellular effects of 6-Desfluoro-6-methoxy Risperidone’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in the alleviation of symptoms associated with conditions like schizophrenia and bipolar disorder .
Propriétés
IUPAC Name |
3-[2-[4-(6-methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-16-19(24(29)28-11-4-3-5-22(28)25-16)10-14-27-12-8-17(9-13-27)23-20-7-6-18(30-2)15-21(20)31-26-23/h6-7,15,17H,3-5,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIQBNGKAIWZIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747534 |
Source


|
| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Desfluoro-6-methoxy Risperidone | |
CAS RN |
1246817-15-1 |
Source


|
| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B587217.png)






![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)

